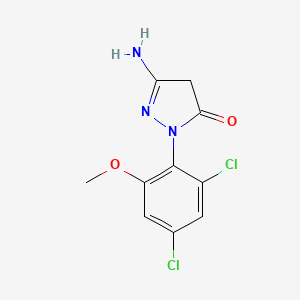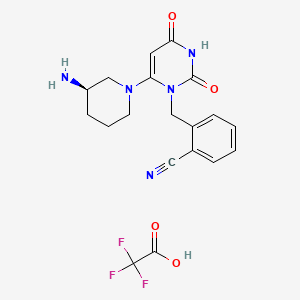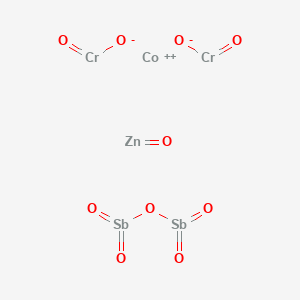
Cobalt chromite green spinel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt chromite green spinel is an inorganic pigment known for its vibrant green color. It is a reaction product of high-temperature calcination where cobalt (II) oxide and chromium (III) oxide are homogeneously and ionically interdiffused to form a crystalline spinel matrix . This compound is widely used in various industries due to its chemical inertness, heat resistance, and stability to ultraviolet light .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cobalt chromite green spinel can be synthesized through various methods, including solid-state reactions, sol-gel processes, co-precipitation, hydrothermal synthesis, and the Pechini method . One notable method involves the microwave-assisted polyol route, where metal acetates are used in diethylene glycol media at 180°C for 2 hours . The resulting powders are then calcined at 700°C for 3 hours to achieve the stable spinel phase .
Industrial Production Methods: In industrial settings, this compound is typically produced by high-temperature calcination. This process involves mixing cobalt (II) oxide and chromium (III) oxide and heating them to temperatures exceeding 1200°C . The high temperature ensures the formation of a homogeneous crystalline matrix, resulting in a pigment with high near-infrared reflectance and good UV and visible opacity .
Chemical Reactions Analysis
Types of Reactions: Cobalt chromite green spinel undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s composition and mesostructure .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include ceric ammonium nitrate for oxidation reactions and various reducing agents for reduction reactions . The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired chemical transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of higher oxidation state compounds, while reduction reactions may yield lower oxidation state products .
Scientific Research Applications
Cobalt chromite green spinel has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various oxidation reactions due to its high activity and selectivity . In biology and medicine, cobalt nanoparticles derived from this compound are explored for their potential use in water purification, cancer treatment, and as contrast agents in magnetic resonance imaging . In industry, this compound is used in pigments for ceramics, plastics, and coatings due to its chemical stability and vibrant color .
Mechanism of Action
The mechanism of action of cobalt chromite green spinel involves its ability to accommodate a wide range of transition metal cations of different valence states at its structural sites . This flexibility allows the compound to participate in various electronic processes, making it an effective catalyst and pigment. The molecular targets and pathways involved include the interaction of cobalt and chromium ions with other chemical species, leading to the desired chemical transformations .
Comparison with Similar Compounds
Cobalt chromite green spinel is unique due to its specific combination of cobalt and chromium ions in a spinel structure. Similar compounds include other spinel-type oxides such as cobalt ferrite (CoFe2O4), nickel chromite (NiCr2O4), and cobalt aluminate (CoAl2O4) . These compounds share similar structural properties but differ in their specific chemical compositions and resulting properties. For example, cobalt ferrite is known for its magnetic properties, while cobalt aluminate is prized for its blue color .
Conclusion
This compound is a versatile compound with significant applications in various fields Its unique properties, including chemical inertness, heat resistance, and vibrant color, make it valuable in scientific research and industrial applications
Properties
CAS No. |
68187-49-5 |
|---|---|
Molecular Formula |
CoCr2O10Sb2Zn |
Molecular Weight |
631.8 g/mol |
IUPAC Name |
cobalt(2+);(dioxo-λ5-stibanyl)oxy-dioxo-λ5-stibane;oxido(oxo)chromium;oxozinc |
InChI |
InChI=1S/Co.2Cr.10O.2Sb.Zn/q+2;;;;;;;;;;;2*-1;;; |
InChI Key |
CKVSYFWKQWNCQC-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Cr]=O.[O-][Cr]=O.O=[Zn].O=[Sb](=O)O[Sb](=O)=O.[Co+2] |
physical_description |
Dry Powder |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Bicyclo[2.2.1]hept-5-en-2-yl)methacrylaldehyde](/img/structure/B13829031.png)
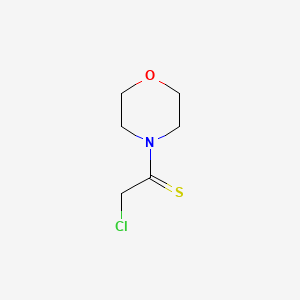
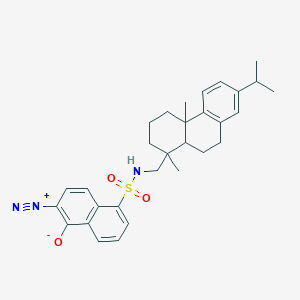
![Benzenesulfonamide,4-chloro-N-(2,5-difluorophenyl)-N-[(1R)-1-phenylethyl]-](/img/structure/B13829051.png)
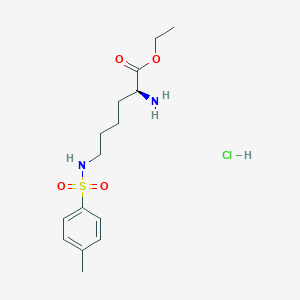
![(E)-but-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-yl-methylamino]ethyl]phenyl]formamide](/img/structure/B13829077.png)

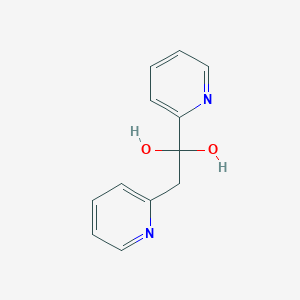
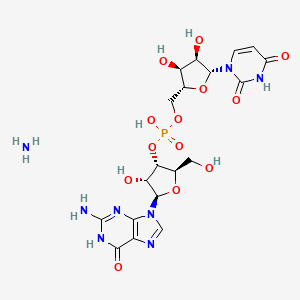
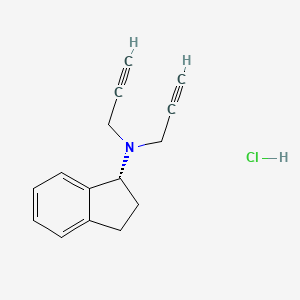
![4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-[4-(acetyloxy)phenyl]-5-methoxy-](/img/structure/B13829102.png)
![sodium;2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]pyridin-2-yl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetate;europium](/img/structure/B13829103.png)
